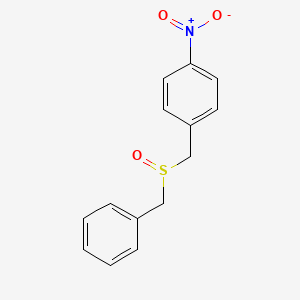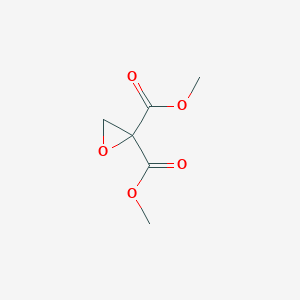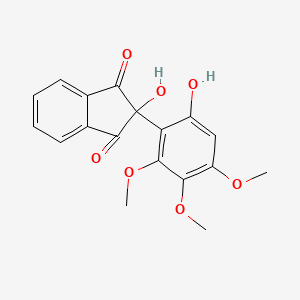
Diethylbenzylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylbenzylsilane is an organosilicon compound that features a silicon atom bonded to a benzyl group and two ethyl groups This compound is part of the broader class of silanes, which are silicon analogs of alkanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylbenzylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diethylsilane in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-C bond.
Another method involves the hydrosilylation of styrene with diethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium and proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethylbenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be reduced to form silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The benzyl group in this compound can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
Diethylbenzylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, optics, and surface modification.
Mecanismo De Acción
The mechanism of action of diethylbenzylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form bonds with other elements, facilitating the formation of new compounds. The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse products. The ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethylsilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Benzylsilane: Contains a benzyl group but lacks the ethyl groups, affecting its steric properties.
Triethylsilane: Contains three ethyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
Diethylbenzylsilane is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in organic synthesis and materials science, offering advantages over similar compounds in specific applications.
Propiedades
Fórmula molecular |
C11H17Si |
|---|---|
Peso molecular |
177.34 g/mol |
InChI |
InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
YMPBAPWVDCDILT-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


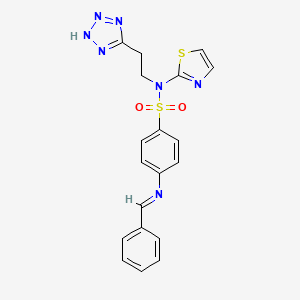
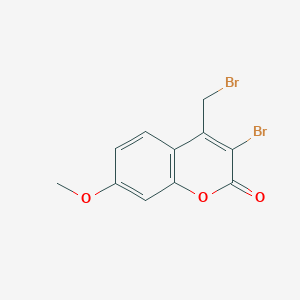
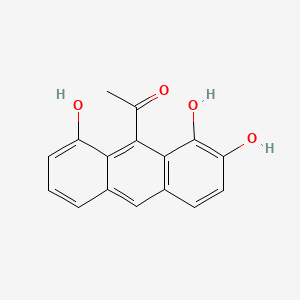
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)

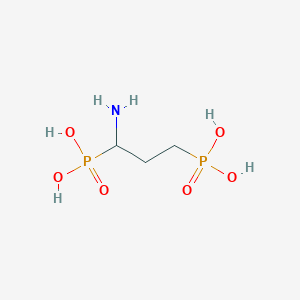
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)



